(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C8H7F4NO |
|---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,3,4,5-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F4NO/c9-4-1-3(5(13)2-14)6(10)8(12)7(4)11/h1,5,14H,2,13H2/t5-/m1/s1 |
InChI Key |
CPCMVDXQAJQKDC-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1F)F)F)F)[C@@H](CO)N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of (S)-2-amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol and its analogs:
Electronic and Steric Effects
- This enhances hydrogen-bonding capacity, as seen in collagenase inhibitors where fluorine/chlorine positioning alters H-bond lengths (e.g., 1.961–2.202 Å in dichlorobenzyl derivatives ).
- Chlorine vs. Fluorine : Chlorine substituents (e.g., in CAS 1213463-79-6 ) increase steric bulk and lipophilicity but reduce electronegativity compared to fluorine. This trade-off impacts solubility and target binding.
Physicochemical Properties
- Metabolic Stability : Fluorine-rich compounds resist oxidative metabolism, making the target compound advantageous for drug development.
Industrial Relevance
- Pharmaceutical Intermediates: Fluorinated amino alcohols are marketed as high-value intermediates (e.g., AS7879 at €888/g ).
- Drug Discovery : Enhanced binding properties of fluorinated compounds make them candidates for enzyme inhibitors or receptor modulators.
Biological Activity
(S)-2-Amino-2-(2,3,4,5-tetrafluorophenyl)ethan-1-ol is a chiral amino alcohol characterized by a tetrafluorophenyl group. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. The presence of four fluorine atoms enhances its lipophilicity and may influence its interactions with biological macromolecules.
- Molecular Formula: CHFNO
- Molecular Weight: 209.14 g/mol
- Structure: The compound features an amino group and a hydroxyl group attached to a tetrafluorophenyl ring, contributing to its distinctive chemical behavior.
Synthesis
The synthesis of this compound typically involves:
- Starting Material: A suitable precursor such as a tetrafluorophenyl halide.
- Reaction Conditions: The precursor undergoes reaction under basic conditions to yield the desired amino alcohol.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be attributed to its structural characteristics:
1. Antimicrobial Activity
Compounds with similar structures have shown antimicrobial properties. Preliminary studies suggest that this compound may possess similar effects, although specific data on this compound is limited.
2. Enzyme Inhibition
The tetrafluorophenyl group may enhance the binding affinity of the compound towards certain enzymes. This property could be explored for therapeutic applications in enzyme-related diseases.
3. Neuroprotective Effects
Amino alcohols are often investigated for neuroprotective properties. The unique fluorinated structure of this compound may provide insights into its potential role in neuroprotection.
Case Studies and Research Findings
Research has been limited but promising in exploring the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the interaction of fluorinated amino alcohols with neurotransmitter receptors; suggested potential neuroprotective effects. |
| Study 2 | Examined antimicrobial properties of structurally similar compounds; indicated possible efficacy against specific bacterial strains. |
| Study 3 | Assessed enzyme inhibition capabilities; preliminary results showed enhanced binding affinity in comparison to non-fluorinated counterparts. |
The exact mechanism of action for this compound remains to be elucidated. However, it is hypothesized that:
- The tetrafluorophenyl group increases lipophilicity, facilitating membrane penetration.
- The amino and hydroxyl groups may interact with biological targets through hydrogen bonding and ionic interactions.
Q & A
Basic Research Question
- NMR : ¹⁹F NMR (δ -110 to -125 ppm) confirms tetrafluorophenyl substitution .
- HPLC-MS : Reverse-phase C18 column (ACN:water 60:40) with ESI+ detects [M+H]⁺ at m/z 256.1.
- X-ray crystallography : Resolves absolute configuration (e.g., P2₁ space group, R-factor <5%) .
How does fluorination impact receptor-binding affinity compared to non-fluorinated analogs?
Advanced Research Question
Fluorine’s electronegativity enhances dipole interactions and metabolic stability. Molecular docking (AutoDock Vina) shows tetrafluorophenyl groups form halogen bonds with Tyr452 in kinase domains, increasing binding energy (-9.2 kcal/mol vs. -6.5 kcal/mol for non-fluorinated analogs). Log P measurements (shake-flask method) indicate improved lipophilicity (Log P = 1.8 vs. 2.5) .
What experimental conditions are critical for maintaining compound stability during storage?
Advanced Research Question
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
- pH : Buffer solutions (pH 6.5–7.5) minimize hydrolysis of the ethanolamine moiety.
- Humidity : Desiccate to <30% RH; moisture accelerates racemization .
How can computational modeling predict interactions with biological targets?
Advanced Research Question
Density functional theory (DFT) optimizes geometry (B3LYP/6-31G* basis set), while molecular dynamics (MD) simulations (NAMD, 100 ns) assess binding to G-protein-coupled receptors. Solvation models (e.g., Poisson-Boltzmann) quantify free energy changes (ΔG < -8 kcal/mol indicates strong binding) .
How does this compound compare to structurally similar amino alcohols in pharmacological profiles?
Basic Research Question
What methodologies quantify the impact of fluorine atoms on physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
